molecular formula C6H7ClF9NO B15134044 (Nonafluoro-t-butoxy)ethylamine hydrochloride

(Nonafluoro-t-butoxy)ethylamine hydrochloride

Cat. No.: B15134044
M. Wt: 315.56 g/mol
InChI Key: YTZIZQKNQOODDZ-UHFFFAOYSA-N
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Description

(Nonafluoro-t-butoxy)ethylamine hydrochloride is a chemical compound with the molecular formula C6H7ClF9NO It is known for its unique structure, which includes a nonafluoro-t-butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Nonafluoro-t-butoxy)ethylamine hydrochloride typically involves the reaction of sodium nonafluoro-t-butoxide with the corresponding alkyl halides. This reaction is carried out under controlled conditions to ensure high yields and purity of the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

(Nonafluoro-t-butoxy)ethylamine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include alkyl halides, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted amines, while oxidation reactions may produce corresponding oxides.

Scientific Research Applications

(Nonafluoro-t-butoxy)ethylamine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Nonafluoro-t-butoxy)ethylamine hydrochloride involves its interaction with molecular targets through its amine group. The nonafluoro-t-butoxy group enhances its stability and reactivity, making it a valuable reagent in various chemical reactions

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Nonafluoro-t-butoxy)ethylamine hydrochloride is unique due to its nonafluoro-t-butoxy group, which imparts distinctive properties such as high stability and reactivity. This makes it particularly valuable in the synthesis of fluorous compounds and other specialized applications.

Properties

Molecular Formula

C6H7ClF9NO

Molecular Weight

315.56 g/mol

IUPAC Name

2-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxyethanamine;hydrochloride

InChI

InChI=1S/C6H6F9NO.ClH/c7-4(8,9)3(5(10,11)12,6(13,14)15)17-2-1-16;/h1-2,16H2;1H

InChI Key

YTZIZQKNQOODDZ-UHFFFAOYSA-N

Canonical SMILES

C(COC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)N.Cl

Origin of Product

United States

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